N-Benzyl 1-boc-piperidine-4-carboxamide
Overview
Description
Mechanism of Action
Target of Action
N-Benzyl 1-boc-piperidine-4-carboxamide is a chemical compound used as a building block in the synthesis of various medicinal compounds . .
Biochemical Pathways
It’s worth noting that related compounds such as 1-boc-piperidine-4-carboxaldehyde have been used in the synthesis of pim-1 inhibitors, selective gpr119 agonists for type ii diabetes, m-tropic (r5) hiv-1 replication inhibitors, hdac inhibitors, and selective 5-ht6 antagonists .
Pharmacokinetics
It has been noted that the compound has high gi absorption and is bbb permeant .
Action Environment
It is generally recommended to store the compound in a sealed container at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl 1-boc-piperidine-4-carboxamide can be synthesized through a coupling reaction involving N-Boc-piperidine-1-carboxylic acid and benzylamine. The reaction typically uses reagents such as HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in a solvent like DMF (dimethylformamide). The reaction is carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound involve bulk custom synthesis and procurement. Companies like ChemScene and BOC Sciences offer the compound in bulk quantities, ensuring high purity and quality control .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl 1-boc-piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), primary and secondary amines.
Major Products
Major products formed from these reactions include carboxylic acids, aldehydes, amines, and alcohols .
Scientific Research Applications
N-Benzyl 1-boc-piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
N-Benzyl 1-boc-piperidine-4-carboxamide can be compared with similar compounds such as:
N-Benzylpiperidine-4-carboxaldehyde: Used in the synthesis of donepezil, a reversible inhibitor of acetylcholinesterase.
1-Boc-piperidine-4-carboxaldehyde: Utilized in the synthesis of Pim-1 inhibitors and selective GPR119 agonists.
4-(N-Boc-amino)piperidine: Employed in the synthesis of various pharmaceutical intermediates.
Properties
IUPAC Name |
tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-15(10-12-20)16(21)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQWIWVWFLIEKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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